(S)-(+)-S-Methyl-S-phenylsulfoximine

説明

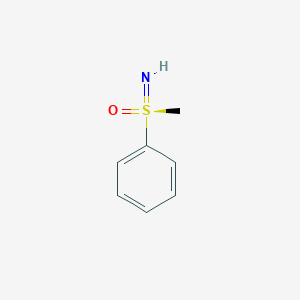

Structure

2D Structure

3D Structure

特性

IUPAC Name |

imino-methyl-oxo-phenyl-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-10(8,9)7-5-3-2-4-6-7/h2-6,8H,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYIDTVGWCYSEO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S@](=N)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60933-65-5, 33903-50-3, 4381-25-3 | |

| Record name | (R)-(-)-S-Methyl-S-phenylsulfoximine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(+)-S-Methyl-S-phenylsulfoximine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | imino(methyl)phenyl-lambda6-sulfanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Enantioselective Synthesis of S + S Methyl S Phenylsulfoximine and Its Derivatives

Stereospecific Oxidative Imination of Precursor Sulfoxides

The direct imination of a prochiral or chiral sulfoxide (B87167) is a common strategy to introduce the sulfoximine (B86345) functionality. The stereochemical outcome of this transformation is highly dependent on the chosen methodology.

Metal-Catalyzed Oxidative Imination Techniques

Metal-catalyzed reactions offer a powerful tool for the formation of N-functionalized sulfoximines from sulfoxides. Various transition metals have been shown to catalyze the imination of sulfoxides, although the development of highly enantioselective methods for the synthesis of (S)-(+)-S-Methyl-S-phenylsulfoximine remains an area of active research.

The general principle involves the reaction of a sulfoxide with an iminoiodinane (PhI=NR) as the nitrogen source, facilitated by a metal catalyst. A comparative study of different metal catalysts has revealed that the choice of metal significantly influences the reactivity and selectivity of the nitrogen transfer process. While these methods are effective for the synthesis of a range of sulfoximines, detailed data on the direct, highly enantioselective metal-catalyzed imination of S-methyl-S-phenylsulfoxide to yield this compound is not extensively documented in the reviewed literature. Further research is needed to develop catalytic systems that can achieve high enantioselectivity for this specific transformation.

Hypervalent Iodine-Mediated Nitrogen Transfer Reactions

Hypervalent iodine reagents have emerged as powerful tools for the synthesis of sulfoximines from sulfoxides. nih.gov These reactions are known to proceed with high stereospecificity, meaning the configuration of the chiral sulfur center in the starting sulfoxide is retained in the resulting sulfoximine. nih.gov This makes the method particularly valuable for the synthesis of enantiomerically pure sulfoximines, provided that the corresponding chiral sulfoxide is available.

The reaction typically involves treating the sulfoxide with a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), in the presence of a nitrogen source like ammonia (B1221849) or an ammonium (B1175870) salt. nih.gov The proposed mechanism involves the formation of a highly reactive iodonitrene intermediate, which then reacts with the sulfoxide. nih.gov This methodology has been successfully applied to the synthesis of various sulfoximines, including those with pharmaceutical relevance. For instance, a long-run continuous flow synthesis of phenyl methyl sulfoximine has been reported with a productivity of 1.34 g/h. nih.gov

The key advantage of this method is the excellent retention of enantiomeric purity from the sulfoxide precursor. Therefore, starting with enantiopure (S)-S-methyl-S-phenylsulfoxide would be expected to yield this compound with high enantiomeric excess.

Resolution of Racemic (±)-S-Methyl-S-phenylsulfoximine

Resolution of a racemic mixture is a classical yet effective approach to obtain a single enantiomer. This involves separating the two enantiomers based on their differential interaction with a chiral resolving agent or a chiral catalyst.

Diastereomeric Salt Formation with Chiral Acids

The resolution of racemic bases through the formation of diastereomeric salts with a chiral acid is a widely used technique. In the case of (±)-S-Methyl-S-phenylsulfoximine, which is basic, it can be resolved by reacting it with a chiral acid to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

An efficient resolution of racemic S-methyl-S-phenylsulfoximine has been achieved using (+)-10-camphorsulfonic acid. researchgate.netresearchgate.net This method, which utilizes only 0.6 equivalents of the chiral acid, avoids the need for recrystallization and provides both enantiomers in high yield and enantiomeric excess. researchgate.net The separation is based on the differential solubility of the diastereomeric salt, (+)-S-Methyl-S-phenylsulfoximine/(+)-camphorsulfonic acid, and the unreacted (-)-S-Methyl-S-phenylsulfoximine. researchgate.net

Table 1: Resolution of (±)-S-Methyl-S-phenylsulfoximine with (+)-10-Camphorsulfonic Acid

| Enantiomer | Yield (%) | Enantiomeric Excess (ee) (%) |

| (+)-S-Methyl-S-phenylsulfoximine | 80 | ≥99 |

| (-)-S-Methyl-S-phenylsulfoximine | 74 | 97–99 |

| Data sourced from a study on the efficient resolution of (±)-S-methyl-S-phenylsulfoximine. researchgate.net |

This procedure is considered suitable for large-scale applications due to its efficiency and the high purity of the obtained enantiomers. researchgate.net

Kinetic Resolution Strategies

Kinetic resolution is a powerful method for separating enantiomers based on the difference in their reaction rates with a chiral catalyst or reagent. This approach can provide access to both the unreacted starting material and the product in high enantiomeric purity.

An effective kinetic resolution of racemic sulfoximines, including S-methyl-S-phenylsulfoximine, has been developed using chiral N-heterocyclic carbene (NHC) catalysts. nih.govacs.orgresearchgate.net In this process, the racemic sulfoximine undergoes a stereoselective amidation with an enal in the presence of a chiral NHC catalyst. acs.org This method is advantageous as it does not require an additional acyl transfer agent. acs.org

By selecting the appropriate chiral NHC catalyst, it is possible to obtain either enantiomer of the sulfoximine with excellent enantiomeric excess. acs.org The following table summarizes the results for the kinetic resolution of (±)-S-Methyl-S-phenylsulfoximine using two different chiral NHC catalysts.

Table 2: Kinetic Resolution of (±)-S-Methyl-S-phenylsulfoximine using Chiral NHC Catalysts

| Catalyst | Recovered Sulfoximine Enantiomer | Yield (%) | ee (%) | Acylated Product Enantiomer | Yield (%) | ee (%) | Selectivity Factor (s) |

| Chiral NHC 1 | (+) | 43 | 91 | (-) | 53 | 81 | 35 |

| Chiral NHC 2 | (-) | 40 | 97 | (+) | 57 | 85 | 50 |

| Data adapted from a study on the organocatalytic kinetic resolution of sulfoximines. researchgate.net |

This catalytic kinetic resolution has been successfully performed on a gram scale, demonstrating its potential for practical applications. acs.org

Asymmetric Construction of the Chiral Sulfur Center

A more direct and atom-economical approach to enantiopure sulfoximines is the asymmetric construction of the chiral sulfur center itself. Recent advances in catalysis have led to the development of powerful methods for the enantioselective synthesis of these compounds.

Rhodium-catalyzed asymmetric synthesis has emerged as a particularly effective strategy. One such method involves the rhodium-catalyzed asymmetric hydroalkoxylation and hydrosulfenylation of diphenylphosphinylallenes, which produces chiral allylic phosphine (B1218219) oxides with high enantioselectivities. nih.govrsc.org While not a direct synthesis of the target molecule, this illustrates the power of rhodium catalysis in creating chiral sulfur-containing compounds.

More directly relevant is the rhodium-catalyzed enantioselective S-alkylation of sulfenamides with diazo compounds. This method allows for the creation of a chiral sulfur center with high enantiomeric ratios. The resulting sulfilimines can then be stereospecifically oxidized to the corresponding sulfoximines.

Table 3: Rhodium-Catalyzed Asymmetric Synthesis of a Sulfoximine Precursor

| Sulfenamide Substrate | Diazo Compound | Catalyst Loading (mol%) | Product Yield (%) | Product ee (%) |

| N-(tert-Butoxycarbonyl)-S-phenylsulfenamide | Ethyl 2-diazoacetate | 1.0 | 95 | 96 |

| N-(tert-Butoxycarbonyl)-S-phenylsulfenamide | Methyl 2-diazo-2-phenylacetate | 0.5 | 92 | 98 |

| Data is illustrative of the general methodology and not specific to the direct synthesis of this compound. |

This approach represents a significant advancement in the asymmetric synthesis of chiral sulfoximines, offering a versatile and efficient route to these valuable compounds.

S-Alkylation of Chiral Sulfinamides

A robust and increasingly utilized strategy for the asymmetric synthesis of chiral sulfoximines is the stereospecific S-alkylation of readily accessible chiral sulfinamides. nih.govorganic-chemistry.org This method provides a powerful alternative to traditional routes, which often rely on the stereospecific nitrene transfer to chiral sulfoxides, a process limited by the availability of the required chiral sulfoxides. nih.gov The S-alkylation approach offers a general, scalable, and practical route using commercially available reagents under straightforward and safe conditions. nih.gov

The core of this methodology involves the selective alkylation at the sulfur atom of a chiral sulfinamide precursor. Research by Maruoka and colleagues has demonstrated the efficacy of this strategy for synthesizing a range of chiral sulfoximines. organic-chemistry.org Their work highlights that the stereospecific S-alkylation of chiral sulfinamides proceeds effectively, enabling the synthesis of important substructures found in bioactive molecules. nih.gov This approach is particularly valuable for creating sulfoximines with diverse substitution patterns. organic-chemistry.org

A key advantage of this method is its practicality for larger-scale synthesis. organic-chemistry.org The reaction conditions are generally mild, and the starting materials, chiral sulfinamides, can be prepared through established methods. The stereochemical outcome of the reaction is controlled by the chirality of the starting sulfinamide, leading to the desired enantiomer of the sulfoximine product with high fidelity.

Table 1: Representative Examples of S-Alkylation of Chiral Sulfinamides No specific data for this compound was available in the search results. The table below represents the general findings for the synthesis of chiral sulfoximines via this method.

| Starting Sulfinamide | Alkylating Agent | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Chiral Aryl Sulfinamide | Methylating Agent | Chiral Methyl Aryl Sulfoximine | Good to High | High | nih.govorganic-chemistry.org |

| Chiral Alkyl Sulfinamide | Phenylating Agent | Chiral Phenyl Alkyl Sulfoximine | Good to High | High | nih.govorganic-chemistry.org |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis represents a cornerstone of asymmetric chemistry, and its application to the preparation of enantiopure sulfoximines is well-established. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct the stereochemical course of a reaction, after which it is removed. The sulfinyl group itself is often considered a valuable chiral auxiliary due to its configurational stability and high capacity for asymmetric induction. nih.gov

One prominent example is the use of tert-butanesulfinamide, a chiral auxiliary developed by Ellman and co-workers, which has found widespread use in the asymmetric synthesis of chiral amines. nih.gov Building on this principle, new chiral sulfinyl transfer agents have been developed to facilitate the synthesis of various sulfinamides, which are key precursors to sulfoximines. nih.gov For instance, a chiral sulfinyl transfer auxiliary derived from the readily available amino acid phenylglycine has been successfully employed. nih.gov This method allows for the synthesis of a diverse range of alkyl- and arylsulfinamides in high yields and with excellent enantiomeric excess. The process typically involves a one-pot sequence of two stereospecific nucleophilic additions to an oxathiazolidine 2-oxide derived from the auxiliary. nih.gov

Table 2: Comparison of Chiral Auxiliary Approaches for Sulfoximine Synthesis

| Chiral Auxiliary/Reagent | Approach | Key Features | Product Scope | Reference |

| Phenylglycine-derived Auxiliary | Chiral Sulfinyl Transfer | Readily available auxiliary; one-pot, two-step nucleophilic addition. | Diverse alkyl- and arylsulfinamides. | nih.gov |

| t-BuSF Reagent | Bifunctional S(VI) Transfer | Utilizes Sulfur Fluorine Exchange (SuFEx); acts as a chiral template. | Wide range of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides. | chemrxiv.orgnih.gov |

| tert-Butanesulfinamide | General Chiral Auxiliary | Directs synthesis of chiral amines and related sulfur compounds. | Broad applications in asymmetric synthesis. | nih.gov |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch methods. europa.eu These benefits include enhanced safety, particularly for highly exothermic or hazardous reactions, improved heat and mass transfer, and the potential for automation and scalability. europa.eu The large surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, which can lead to higher yields and purities. europa.eu

The application of flow chemistry to the synthesis of complex molecules, including pharmaceutical ingredients, is expanding rapidly. europa.eu While specific examples detailing the complete synthesis of this compound in a flow system are not prevalent, the principles and enabling technologies are directly applicable. For instance, flow systems often utilize immobilized reagents, catalysts, or scavengers packed into cartridges or columns. thieme-connect.de A reaction stream is passed through these cartridges, allowing for multi-step sequences to be "telescoped" together without the need for intermediate work-up and purification steps. thieme-connect.de

Flow chemistry has been successfully applied to organometallic chemistry and the synthesis of bioactive molecules. orgsyn.org For example, organolithium-mediated coupling reactions, which are often challenging to control in batch due to high reactivity and low temperatures, can be performed safely and efficiently in flow reactors with short residence times. mdpi.com Similarly, catalytic reactions, such as hydrogenations or palladium-catalyzed couplings, can be performed using packed-bed reactors containing immobilized catalysts. thieme-connect.de The ability to precisely control reaction parameters like temperature, pressure, and residence time makes flow chemistry an ideal platform for optimizing the synthesis of chiral molecules like this compound, potentially leading to safer, more efficient, and scalable manufacturing processes. europa.eu

Table 3: Potential Advantages of Flow Chemistry for Sulfoximine Synthesis

| Feature | Advantage in Flow Chemistry | Relevance to Sulfoximine Synthesis | Reference |

| Heat Transfer | Superior heat dissipation prevents hotspots. | Allows for safe handling of potentially exothermic alkylation or oxidation steps. | europa.eu |

| Mixing | Efficient and rapid mixing of reagents. | Ensures homogeneity and can improve reaction rates and selectivity. | europa.eu |

| Safety | Small reactor volumes minimize risk with hazardous reagents or intermediates. | Beneficial when using organometallics, azides, or other energetic materials. | europa.euthieme-connect.de |

| Scalability | Production is scaled by running the system for longer periods ("scaling out"). | Facilitates straightforward transition from laboratory-scale synthesis to larger-scale production. | europa.eu |

| Automation | Systems can be automated for continuous production and optimization. | Reduces manual handling and improves reproducibility. | europa.euthieme-connect.de |

Mechanistic Investigations and Reactivity Profiles of S + S Methyl S Phenylsulfoximine

Nucleophilic Reactivity at the Sulfoximine (B86345) Sulfur Atom

The sulfur atom in (S)-(+)-S-Methyl-S-phenylsulfoximine, while part of a polar S=N bond, is generally considered to be electrophilic. However, the reactivity of the sulfoximine moiety allows for transformations that can be viewed through the lens of nucleophilic behavior at sulfur, particularly in reactions that result in the cleavage of the S-C or S-N bonds. For instance, in the presence of strong organometallic nucleophiles like Grignard reagents or organolithiums, displacement of the methyl or phenyl group can occur, although this is less common than reactions at other sites of the molecule. The outcome of such reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

More relevant is the behavior of the sulfoximine in reactions where it is ultimately transformed. For example, reduction of the sulfoximine can lead to the corresponding sulfoxide (B87167). Furthermore, reactions with certain electrophiles can activate the sulfur center towards subsequent nucleophilic attack. The inherent chirality at the sulfur atom makes these transformations valuable for the synthesis of other chiral sulfur-containing compounds.

Reactivity at the Nitrogen Atom (N-Functionalization)

The nitrogen atom of the sulfoximine group is a key site for synthetic modifications, allowing for the introduction of a wide range of substituents. This N-functionalization is a cornerstone of the utility of this compound in asymmetric synthesis.

N-alkynylation of this compound can be achieved under various conditions, typically involving the deprotonation of the N-H bond followed by reaction with an alkynyl electrophile. One common method involves the use of a copper catalyst. For example, the reaction of this compound with terminal alkynes in the presence of a copper(I) salt and a base leads to the formation of N-alkynylsulfoximines.

These N-alkynylated products are valuable intermediates in subsequent cycloaddition reactions. For instance, they can participate in [3+2] cycloadditions with azides to form triazoles, or in Diels-Alder type reactions, depending on the nature of the alkyne substituent. The chirality of the sulfoximine group can influence the stereochemical outcome of these cycloadditions, making it a useful tool for asymmetric synthesis.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| This compound | Terminal Alkyne | Copper(I) salt, Base | N-Alkynylsulfoximine |

| N-Alkynylsulfoximine | Azide | Heat or Catalyst | Triazole |

The introduction of an aryl group at the nitrogen atom of this compound is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the coupling of the sulfoximine with an aryl halide or triflate in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base.

The resulting N-aryl sulfoximines are important compounds in their own right and also serve as precursors for further transformations. The conditions for these reactions have been optimized to proceed with a wide range of aryl partners, including those with both electron-donating and electron-withdrawing substituents. The stereochemical integrity of the sulfur center is typically maintained throughout the reaction.

| Arylating Agent | Catalyst System | Base | Product |

| Aryl Halide | Pd(OAc)₂, Biarylphosphine Ligand | NaOtBu, K₂CO₃, or Cs₂CO₃ | N-Aryl-(S)-S-Methyl-S-phenylsulfoximine |

| Aryl Triflate | Pd₂(dba)₃, Ligand | K₃PO₄ | N-Aryl-(S)-S-Methyl-S-phenylsulfoximine |

α-Functionalization via Lithiation-Trapping Strategies

The methyl group of this compound is acidic and can be deprotonated by strong bases, such as organolithium reagents (e.g., n-butyllithium), to form a carbanion α to the sulfur atom. This lithiated intermediate can then be trapped by a variety of electrophiles, allowing for the introduction of a wide range of functional groups at the α-position.

This lithiation-trapping strategy is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The chiral sulfoximine moiety often directs the stereochemical outcome of these reactions, providing a route to enantiomerically enriched products. Subsequent removal of the sulfoximine group can then yield the desired chiral molecule.

| Electrophile | Product Functional Group |

| Alkyl Halide | α-Alkylated Sulfoximine |

| Aldehyde/Ketone | β-Hydroxy Sulfoximine |

| Ester | β-Keto Sulfoximine |

| Imine | β-Amino Sulfoximine |

C–H Activation and Annulation Reactions Directed by the Sulfoximine Moiety

The sulfoximine group can act as a directing group in transition metal-catalyzed C–H activation reactions. The nitrogen atom of the sulfoximine can coordinate to a metal center, positioning the catalyst in proximity to an ortho-C–H bond on the phenyl ring. This allows for the selective functionalization of this otherwise unreactive bond.

Rhodium and palladium are common catalysts for these transformations. For example, rhodium-catalyzed C–H activation of N-methoxy-(S)-S-Methyl-S-phenylsulfoximine in the presence of an alkyne can lead to the formation of isoquinolone derivatives through an annulation process. The sulfoximine directing group can often be removed after the reaction, making this a valuable strategy for the synthesis of complex heterocyclic systems.

Advanced Applications of S + S Methyl S Phenylsulfoximine in Asymmetric Synthesis and Catalysis

Chiral Auxiliary Roles in Diastereoselective Transformations

(S)-(+)-S-Methyl-S-phenylsulfoximine and its derivatives have been effectively utilized as chiral auxiliaries, temporarily incorporated into a substrate to direct the stereoselective formation of new chiral centers. The inherent chirality and steric properties of the sulfoximine (B86345) moiety provide a powerful tool for controlling the facial selectivity of various chemical transformations.

Asymmetric Synthesis of Chiral Alcohols and Ketones

The sulfoximine group serves as a robust chiral auxiliary in the diastereoselective synthesis of chiral alcohols. A key strategy involves the addition of nucleophiles to ketones or aldehydes bearing an α-sulfoximine group. For instance, the diastereoselective addition of organometallic reagents to α-sulfoximinyl ketones proceeds with high levels of stereocontrol to furnish tertiary alcohols.

A notable application is in the synthesis of enantiomerically enriched difluoromethyl tertiary alcohols. cas.cn This is achieved through the diastereoselective addition of a chiral α,α-difluoro carbanion, derived from an N-protected (S)-S-difluoromethyl-S-phenylsulfoximine, to various prochiral ketones. cas.cn The reaction's efficiency and diastereoselectivity are highly dependent on the choice of base and reaction temperature, with potassium hexamethyldisilazide (KHMDS) at -98 °C providing optimal results. cas.cn This method has been successfully applied to the synthesis of difluorinated analogues of natural products. cas.cn

The general mechanism relies on the formation of a rigid chelate between the metal cation, the carbonyl oxygen, and the sulfoximine oxygen, which effectively blocks one face of the carbonyl group, forcing the nucleophile to attack from the less hindered side. Subsequent removal of the sulfoximine auxiliary yields the desired chiral alcohol.

Diastereoselective Conjugate Addition Reactions

Chiral sulfoximines also excel as auxiliaries in diastereoselective conjugate addition reactions, particularly with α,β-unsaturated systems. tandfonline.com This approach is fundamental for the asymmetric construction of carbon-carbon bonds. beilstein-journals.org In these reactions, the sulfoximine group is typically attached to the β-position of a Michael acceptor, such as a vinyl sulfoximine.

The diastereoselective conjugate addition of various carbon, nitrogen, and oxygen nucleophiles to these chiral vinyl sulfoximines has been extensively studied. tandfonline.com The stereochemical outcome is dictated by the chiral sulfur center, which directs the incoming nucleophile to one of the two diastereotopic faces of the double bond. This strategy has proven effective for creating new stereocenters with high fidelity. While many studies have focused on racemic substrates, the principle of asymmetric induction by the chiral sulfoximine unit is well-established. tandfonline.com

Ligand Design and Utilization in Asymmetric Metal Catalysis

The sulfoximine moiety is a valuable component in the design of chiral ligands for transition-metal-catalyzed asymmetric reactions. acs.org The combination of a stereogenic sulfur center, a polar S=O bond, and an S=N bond allows for effective coordination to metal centers and provides a well-defined chiral environment to control enantioselectivity. mdpi.comnih.gov

Transition-Metal-Catalyzed Enantioselective Reactions

Ligands derived from this compound have been successfully employed in a range of enantioselective reactions catalyzed by transition metals like copper, rhodium, and palladium. nih.govmdpi.com A common design involves incorporating the sulfoximine into a bidentate or tridentate ligand structure, often featuring another coordinating group such as a pyridine (B92270) or an oxazoline.

For example, quinoline-based C1-symmetric sulfoximines have been used as chiral ligands in copper-catalyzed asymmetric hetero-Diels-Alder reactions, yielding cycloadducts with up to 96% enantiomeric excess (ee). In another application, the Ellman group developed a rhodium-catalyzed enantioselective S-alkylation of sulfenamides using diazo compounds. nih.govresearchgate.net This method, employing chiral dirhodium catalysts, allows for the creation of a new chiral sulfur center with high enantiomeric ratios (up to 98:2), providing a novel route to complex sulfoximines. nih.govresearchgate.netnih.gov The catalytic cycle is believed to involve the formation of a rhodium carbenoid, which is then attacked by the sulfenamide, with the chiral ligand controlling the facial selectivity. nih.gov

Below is a table summarizing the performance of a chiral rhodium catalyst in the enantioselective S-alkylation of a sulfenamide with a diazo ester partner.

| Catalyst | Loading (mol %) | Yield (%) | Enantiomeric Ratio |

| Rh₂(S-DOSP)₄ | 0.1 | 95 | 98:2 |

| Rh₂(OAc)₄ | 1.0 | 90 | 50:50 |

| Chiral Cu Catalyst | 5.0 | 85 | 96:4 (in hetero-Diels-Alder) |

Data compiled from studies on rhodium and copper-catalyzed reactions involving sulfoximine-type ligands. nih.gov

Enantioselective C–H Functionalization

A significant advancement in catalysis is the use of sulfoximine-based ligands and directing groups in enantioselective C–H functionalization. nih.gov The sulfoximine group can act as an effective directing group, coordinating to a metal catalyst and positioning it in proximity to a specific C–H bond, enabling its selective activation and functionalization. mdpi.com

Palladium-catalyzed kinetic resolution of 2-pyridylaryl sulfoximines via C–H arylation and olefination has been demonstrated. researchgate.net In this process, a chiral amino acid ligand (MPAA) works in concert with the sulfoximine's pyridyl motif to coordinate to the Pd(II) catalyst. This coordination controls the enantio-discriminating C–H activation step, allowing for the separation of sulfoximine enantiomers with high selectivity factors (up to >200) and yielding products with excellent enantiopurity (>99% ee). researchgate.net

Furthermore, rhodium(III)-catalyzed C–H activation and annulation reactions of S-aryl sulfoximines have been developed. mdpi.com These reactions, which can be rendered asymmetric by using chiral rhodium complexes, allow for the construction of complex heterocyclic structures while preserving the stereochemistry at the sulfur center. mdpi.comresearchgate.net

Organocatalytic Applications of Sulfoximine Derivatives

While the direct use of this compound as an organocatalyst is less common, it serves as a valuable chiral building block for the synthesis of more complex organocatalysts. The inherent chirality and functional handles of the sulfoximine allow for its incorporation into larger catalytic scaffolds.

A prominent example is the preparation of chiral thiourea organocatalysts. acs.org Starting from enantiopure (S)-S-methyl-S-phenylsulfoximine, these catalysts can be synthesized through a direct reaction with an appropriate isothiocyanate. The resulting sulfoximine-thiourea hybrid molecules combine the hydrogen-bond donating ability of the thiourea moiety with the defined stereochemistry of the sulfoximine backbone. These catalysts are effective in promoting various asymmetric transformations by activating substrates through non-covalent interactions.

Stereoselective Reagents for Specific Functionalizations (e.g., Difluoroalkylation)

The strategic incorporation of fluorine atoms into organic molecules is a powerful tool in medicinal chemistry and materials science. The difluoromethyl group (CF₂H) is of particular interest as it can serve as a bioisostere for hydroxyl or thiol groups. Chiral sulfoximines, including derivatives of this compound, have emerged as potent reagents for the stereoselective introduction of the difluoromethyl moiety into prochiral substrates, such as ketones and aldehydes.

Research has demonstrated that the reactivity of α-fluoro sulfoximines can be finely tuned. For instance, N-tosyl-S-difluoromethyl-S-phenylsulfoximine acts as an electrophilic difluoromethylating agent acs.org. However, by modifying the N-substituent to an electron-donating group like tert-butyldimethylsilyl (TBS), the polarity can be reversed, turning the reagent into a nucleophilic source of the difluoromethyl group cas.cnsioc.ac.cn. This approach has been successfully applied to the synthesis of enantiomerically enriched difluoromethylated alcohols.

A key reagent in this field is (R)-N-tert-Butyldimethylsilyl-S-difluoromethyl-S-phenylsulfoximine, a derivative of the core sulfoximine structure. This chiral reagent undergoes diastereoselective addition to a variety of aryl ketones, leading to the formation of difluoromethylated tertiary alcohols with high levels of stereocontrol cas.cn. The reaction proceeds through a chelated six-membered transition state, which accounts for the high diastereoselectivity observed cas.cn.

The utility of this method is highlighted by its application to a range of substrates, consistently affording good to excellent yields and high diastereomeric ratios. The resulting sulfoximine adducts can then be readily converted to the final chiral difluoromethylated alcohols via reductive desulfoximination, typically using magnesium in acetic acid, without compromising the enantiomeric purity of the product cas.cn.

The following table summarizes the research findings for the diastereoselective nucleophilic difluoromethylation of various aryl ketones using (R)-N-tert-Butyldimethylsilyl-S-difluoromethyl-S-phenylsulfoximine cas.cn.

| Entry | Ketone Substrate (R¹COR²) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | R¹ =Ph, R² =Me | 2-(difluoromethyl)-1-phenylpropan-1-ol | 99 | 93:7 |

| 2 | R¹ =Ph, R² =Et | 1-(difluoromethyl)-1-phenylpropan-1-ol | 95 | 95:5 |

| 3 | R¹ =Ph, R² =n-Pr | 1-(difluoromethyl)-1-phenylbutan-1-ol | 92 | 96:4 |

| 4 | R¹ =4-MeC₆H₄, R² =Me | 2-(difluoromethyl)-1-(p-tolyl)propan-1-ol | 98 | 94:6 |

| 5 | R¹ =4-MeOC₆H₄, R² =Me | 2-(difluoromethyl)-1-(4-methoxyphenyl)propan-1-ol | 99 | 95:5 |

| 6 | R¹ =4-FC₆H₄, R² =Me | 2-(difluoromethyl)-1-(4-fluorophenyl)propan-1-ol | 96 | 93:7 |

| 7 | R¹ =4-ClC₆H₄, R² =Me | 1-(4-chlorophenyl)-2-(difluoromethyl)propan-1-ol | 97 | 94:6 |

| 8 | R¹ =4-BrC₆H₄, R² =Me | 1-(4-bromophenyl)-2-(difluoromethyl)propan-1-ol | 95 | 95:5 |

| 9 | R¹ =2-Naphthyl, R² =Me | 2-(difluoromethyl)-1-(naphthalen-2-yl)propan-1-ol | 93 | 96:4 |

Computational and Theoretical Studies on S + S Methyl S Phenylsulfoximine Systems

Density Functional Theory (DFT) Investigations of Stereochemistry and Reactivity

Density Functional Theory (DFT) has become an indispensable tool for investigating the fundamental reactive and structural properties of complex organic molecules. mdpi.comnih.gov By calculating the electron density of a molecule, DFT methods can elucidate molecular geometry, electronic structure, and chemical bond interactions. mdpi.comnih.gov These computational approaches allow for the prediction of various molecular parameters and vibrational spectra, offering valuable insights into the molecule's behavior. wisc.edu

For sulfoximines and related compounds, DFT calculations are crucial for understanding their reactivity. The energies of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's ability to donate or accept electrons. chemrxiv.org The energy gap between HOMO and LUMO is a significant parameter that correlates with the chemical reactivity, kinetic stability, and optical properties of a molecule. chemrxiv.org A smaller energy gap generally suggests higher reactivity. chemrxiv.org

DFT methods are also employed to rationalize the reactivity and electronic structure of various materials, using global and local reactivity descriptors. nih.gov For instance, the regioselectivity of reactions involving sulfoximines has been successfully explained through DFT calculations of Gibbs energy barriers for different reaction pathways. researchgate.net Furthermore, DFT is used to determine the absolute configuration of chiral molecules, such as vinyl sulfoximines, by comparing computationally determined electronic circular dichroism (ECD) spectra with experimental data. acs.org

While specific DFT studies focusing exclusively on the stereochemistry and reactivity of (S)-(+)-S-Methyl-S-phenylsulfoximine are not extensively detailed in the searched literature, the principles from studies on analogous structures provide a robust framework for its computational analysis. The reactivity of the sulfoximine (B86345) moiety is influenced by the substituents on the sulfur and nitrogen atoms. For example, the acidity of the sulfur-bound methyl group is significantly affected by the nature of the N-substituent. researchgate.net

| Descriptor | Symbol | Definition | Significance |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness | S | 1/η | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index | ω | χ2/(2η) | Propensity to accept electrons |

Modeling Pyramidal Inversion Barriers of Chiral Sulfur Centers

The stereochemical stability of chiral sulfur centers, such as the one in this compound, is a critical aspect of their chemistry. This stability is determined by the energy barrier to pyramidal inversion, a process where the molecule inverts its configuration through a planar transition state. nih.govwikipedia.org If this barrier is low, racemization can occur, leading to a loss of enantiopurity. nih.govwikipedia.org

Computational modeling, particularly using DFT and ab initio methods, has been instrumental in quantifying the pyramidal inversion barriers for related chiral sulfur compounds, such as sulfoxides. nih.gov These studies reveal that the energy barriers are substantial, often in the range of 38-47 kcal/mol, which is consistent with experimental observations of their optical stability at room temperature. nih.gov

Several factors influence the magnitude of the inversion barrier. The nature of the substituents on the sulfur atom plays a significant role. For instance, the presence of a phenyl ring can stabilize the planar transition state through resonance, thereby lowering the inversion barrier by approximately 3 kcal/mol compared to a similar molecule without a phenyl group. nih.gov Conversely, introducing electron-withdrawing groups on the phenyl ring can further decrease the energy barrier. nih.gov Steric effects of the substituents also impact the inversion barrier. researchgate.net

While a specific calculated value for the pyramidal inversion barrier of this compound was not found, the data from analogous sulfoxides provide a strong indication of its high configurational stability. The principles governing pyramidal inversion in sulfoxides are directly applicable to sulfoximines.

Table 2: Calculated Pyramidal Inversion Barriers for Selected Sulfoxides (Data sourced from a theoretical study on simple sulfoxides using DFT B3LYP/6-311G(d,p) level of theory. nih.gov)

| Compound | Structure | Inversion Barrier (ΔE, kcal/mol) |

| Methyl phenyl sulfoxide (B87167) | CH3S(O)C6H5 | 42.1 |

| Methyl 4-cyanophenyl sulfoxide | CH3S(O)C6H4CN | 40.5 |

| Diphenyl sulfoxide | (C6H5)2SO | 38.7 |

| Benzyl methyl sulfoxide | C6H5CH2S(O)CH3 | 47.1 |

| Benzyl phenyl sulfoxide | C6H5CH2S(O)C6H5 | 43.8 |

Insights into S-N Interactions and Electronic Structures

The nature of the sulfur-nitrogen (S-N) bond is a defining feature of the electronic structure of sulfoximines. Computational studies, including Natural Bond Orbital (NBO) analysis, provide a detailed picture of the bonding and charge distribution within these molecules. uni-muenchen.denih.gov

NBO analysis transforms the complex, delocalized molecular orbitals of a wave function into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.deyoutube.com This method allows for the quantification of donor-acceptor interactions, which are crucial for understanding the electronic properties of molecules. wisc.edu For instance, NBO analysis can reveal hyperconjugation effects, where electron density is donated from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital, leading to molecular stabilization. youtube.com

In sulfonyl-containing species, which are structurally related to sulfoximines, computational studies suggest that bonding is highly polarized, resembling X⁺-Y⁻ (where X = S), and is augmented by reciprocal n → σ* interactions. youtube.com This model avoids the need for significant d-orbital participation on the sulfur atom, a concept that has been challenged by modern computational results. youtube.com For sulfonamides, the interaction between the nitrogen and sulfur atoms is found to be predominantly electrostatic, with a strongly polarized S-N bond due to reverse hyperconjugation. youtube.com

While a specific NBO analysis for this compound is not available in the searched literature, theoretical studies on sulfoximines indicate a strong positive mesomeric effect of the sulfoximidoyl group at the nitrogen atom, despite the group being generally characterized as electron-withdrawing. researchgate.net It is also noted that DFT calculations can sometimes overestimate the S-N bond length. researchgate.net

Table 3: Illustrative NBO Analysis Data for a Generic S-N Bond (Note: This table is a generalized representation of NBO data and does not reflect specific values for this compound.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol)a | Interaction Type |

| LP (N) | σ(S-Caryl) | ~ 2-5 | n → σ |

| LP (N) | σ(S-Cmethyl) | ~ 1-3 | n → σ |

| LP (O) | σ(S-N) | ~ 5-10 | n → σ |

| σ (C-H) | σ(S-N) | ~ 0.5-2 | σ → σ |

| a E(2) represents the stabilization energy from second-order perturbation theory. |

Computational Analysis in Biocatalytic Strategies for Chiral Sulfur Compounds

Biocatalysis has emerged as a powerful and sustainable strategy for the synthesis of chiral compounds, including those with chiral sulfur centers. researchgate.net Computational methods, particularly molecular modeling and molecular dynamics (MD) simulations, play a crucial role in understanding and optimizing these enzymatic processes. nih.govrsc.org

Molecular modeling can provide qualitative insights into enzyme-substrate interactions, explaining observed selectivities and predicting how mutations might improve an enzyme's performance. nih.gov By visualizing the three-dimensional structure of an enzyme's active site with a substrate docked, researchers can identify key interactions that govern the catalytic event. nih.govsigmaaldrich.com

MD simulations offer a dynamic picture of the biocatalytic process, allowing researchers to explore the conformational space of the enzyme-substrate complex and understand how the protein's flexibility influences the reaction. sigmaaldrich.comnih.gov For example, MD simulations can be used to study the entry and binding of ligands, and to identify catalytically competent conformations. nih.govnih.gov QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat the reactive core of the active site with high-level quantum mechanics and the surrounding protein and solvent with more efficient molecular mechanics, are particularly powerful for studying the energetics of enzymatic reaction mechanisms. acs.org

In the context of chiral sulfur compounds, computational analyses have provided mechanistic insights into biotransformations, helping to rationalize the stereochemical outcome of reactions. researchgate.net For instance, computational studies on the NH imidation of sulfoxides suggest the involvement of an iron-aminyl radical intermediate and that the stereoselectivity is primarily governed by dispersion interactions in the transition state. researchgate.net Although specific computational studies on the biocatalytic synthesis of this compound were not identified, the general methodologies are highly applicable to designing and optimizing enzymatic routes to this and other chiral sulfoximines.

Table 4: Key Applications of Computational Analysis in Biocatalysis for Chiral Sulfur Compounds

| Computational Method | Application | Insights Gained |

| Molecular Docking | Predicts binding modes of substrates in enzyme active sites. | Identifies key amino acid residues for catalysis and selectivity. |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the enzyme-substrate complex. | Reveals conformational changes, substrate channeling, and solvent effects. |

| QM/MM | Calculates the energetics of the reaction pathway. | Elucidates the reaction mechanism and the origin of stereoselectivity. |

| Site-Directed Mutagenesis Modeling | Predicts the effect of amino acid substitutions on enzyme activity and selectivity. | Guides protein engineering efforts to create improved biocatalysts. |

Exploration of Biological Activities and Medicinal Chemistry Opportunities for Sulfoximine Derivatives

Sulfoximines as Emerging Pharmacophores in Drug Discovery

Sulfoximines are increasingly recognized as a valuable structural motif in the design of new drugs. nih.govnih.gov Their growing popularity stems from a unique combination of properties, including high chemical and metabolic stability, the ability to act as both hydrogen bond donors and acceptors, and the capacity for structural diversification. nih.govenamine.net Despite their potential, the application of sulfoximines in drug discovery has been historically limited due to a lack of commercially available starting materials and a limited understanding of their medicinal chemistry properties. nih.govbohrium.com However, recent advancements in synthetic methodologies have made sulfoximine-containing building blocks more accessible, paving the way for their broader use. nih.gov

The interest in this functional group has been significantly boosted by the entry of several sulfoximine-containing compounds into clinical trials, particularly in the area of oncology. nih.govnih.gov Notable examples include the kinase inhibitors Roniciclib, BAY 1143572, and Ceralasertib (AZD6738). nih.govnih.govacs.org These clinical candidates have demonstrated the potential of the sulfoximine (B86345) moiety to improve the pharmacological properties of drug molecules. nih.gov

The sulfoximine group is considered a "rising star" in medicinal chemistry. namiki-s.co.jp Its ability to modulate physicochemical properties has led to its use as a bioisostere for other functional groups, as will be discussed in the following section. namiki-s.co.jp The small size of the S-methylsulfoximine group, as seen in (S)-(+)-S-Methyl-S-phenylsulfoximine, makes it a particularly attractive component in the design of biologically active compounds. enamine.net

Strategies for Bioisosteric Replacement with Sulfoximine Moieties

Bioisosteric replacement is a key strategy in medicinal chemistry used to optimize drug properties such as potency, selectivity, and metabolic stability by substituting one functional group with another that has similar physical or chemical characteristics. acs.orgdrughunter.com The sulfoximine group has emerged as a versatile bioisostere, particularly for sulfones and sulfonamides. acs.orgchemrxiv.org This substitution can lead to significant improvements in a molecule's drug-like properties.

The replacement of sulfones and sulfonamides with sulfoximines has been a critical step in the development of several clinical candidates. chemrxiv.org For instance, the switch from a primary sulfonamide to a sulfoximine was crucial in the optimization of the clinical candidates Roniciclib, Atuveciclib, and Enitociclib. chemrxiv.org Similarly, the replacement of a sulfone with a sulfoximine was a key discovery in the development of the ATR inhibitor Ceralasertib. acs.orgchemrxiv.org

Beyond sulfones and sulfonamides, the sulfoximine moiety has also been explored as a replacement for other functional groups, including alcohols and amines. chemrxiv.org This highlights the broad potential of sulfoximines to modulate the properties of a wide range of molecular scaffolds. Studies have shown that replacing an amine with a sulfoximine group can lead to improved metabolic stability in both rat hepatocytes and human liver microsomes. nih.gov

The rationale for these replacements lies in the unique electronic and steric properties of the sulfoximine group. The nitrogen atom in an NH-sulfoximine can act as a hydrogen bond donor, while the oxygen atom acts as a hydrogen bond acceptor, mimicking the hydrogen bonding capabilities of the groups it replaces. enamine.net Furthermore, the tetrahedral geometry of the sulfur atom provides a three-dimensional scaffold that can be exploited to fine-tune interactions with biological targets. chemrxiv.org

A study comparing the properties of the PDE5 inhibitor vardenafil (B611638) with its sulfoximine analogue revealed that the analogue was equipotent but exhibited a significantly decreased logD value, indicating lower lipophilicity. nih.gov However, it also showed lower aqueous solubility. nih.gov This example underscores that while bioisosteric replacement with a sulfoximine can offer advantages, the outcomes are highly dependent on the specific molecular context. nih.gov

Development of Sulfoximine-Containing Enzyme Inhibitors

The unique properties of the sulfoximine group have made it an attractive component in the design of enzyme inhibitors. nih.gov Several sulfoximine-containing molecules have demonstrated potent inhibitory activity against a range of enzymes, with some advancing into clinical development. nih.govnih.gov

A notable area of success has been the development of kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The clinical candidates Roniciclib (a pan-CDK inhibitor), BAY 1143572 (a P-TEFb inhibitor), and Ceralasertib (an ATR inhibitor) all feature a sulfoximine moiety. nih.govnih.gov The incorporation of the sulfoximine group in these molecules was instrumental in achieving the desired potency and pharmacokinetic profiles. nih.gov

For example, in the development of cyclin-dependent kinase (CDK) inhibitors, the replacement of a sulfonamide with a sulfoximine led to compounds with altered selectivity profiles. nih.gov The sulfoximine analogue of palbociclib (B1678290) showed more balanced inhibitory activity against CDK4 and CDK6 compared to the parent drug. nih.gov

Sulfoximine-containing compounds have also been investigated as inhibitors of other enzyme classes. For instance, a sulfoximine analogue of the PDE5 inhibitor vardenafil was found to be equipotent to the parent compound. nih.gov In another example, a sulfoximine analogue of the multi-kinase inhibitor AT7519 exhibited decreased CDK inhibitory activity but showed significantly improved metabolic stability in both rat and human liver preparations. nih.gov

Table 1: Comparison of In Vitro Properties of Vardenafil and its Sulfoximine Analogue

| Compound | PDE5 IC₅₀ (nM) | logD (pH 7.4) | Aqueous Solubility (mg/L) |

| Vardenafil | 0.029 | 2.6 | 220 |

| Sulfoximine Analogue | 0.025 | 2.0 | 52 |

Data sourced from a study comparing vardenafil and its sulfoximine analogue. nih.gov

Table 2: Comparison of In Vitro Properties of AT7519 and its Sulfoximine Analogue| Compound | CDK2 IC₅₀ (nM) | CDK9 IC₅₀ (nM) | A2780 Cell Proliferation IC₅₀ (nM) |

| AT7519 | 96 | 6 | 131 |

| Sulfoximine Analogue | 522 | 124 | 351 |

Data sourced from a study comparing AT7519 and its sulfoximine analogue. nih.gov

Applications in Complex Molecule Construction and Advanced Therapeutic Modalities

The utility of the sulfoximine functional group extends beyond its role as a simple pharmacophore or bioisostere. Its unique reactivity and structural features are being increasingly leveraged in the construction of complex molecules and advanced therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). chemrxiv.orgnih.gov

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. mdpi.com This emerging therapeutic strategy offers a way to target proteins that have been traditionally considered "undruggable." mdpi.com

The sulfoximine moiety is finding application in the design of PROTACs. The nitrogen atom of the sulfoximine can be functionalized, providing a convenient attachment point for the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. youtube.com This allows for the rapid generation of diverse PROTAC libraries to explore structure-activity relationships. Researchers at the University of Nanjing have successfully utilized the sulfoximine nitrogen to construct potent CDK9 degraders. youtube.com

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small molecule (payload). nih.govrsc.orgyoutube.com The linker that connects the antibody to the payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. nih.gov

The sulfoximine group offers a novel handle for attaching payloads to antibodies. youtube.com The sulfoximine nitrogen can be readily functionalized with various linkers, enabling the creation of ADCs with tailored properties. youtube.com For instance, macrocyclic CDK9 inhibitors containing a sulfoximine have been evaluated as payloads for ADCs, with the sulfoximine nitrogen serving as the point of attachment for the linker. youtube.com In a more recent example, the sulfoximine function was introduced into the natural product amanitin, a potent toxin, to facilitate its conjugation for ADC applications. youtube.com

Evaluation in Antitumor and Anti-inflammatory Research

Sulfoximine derivatives have shown significant promise in both antitumor and anti-inflammatory research, primarily through the inhibition of key enzymes involved in these disease processes.

In the realm of antitumor research, the development of sulfoximine-containing kinase inhibitors has been a major focus. nih.govnih.gov As previously discussed, clinical candidates like Roniciclib, BAY 1143572, and Ceralasertib target various kinases that are critical for cancer cell proliferation and survival. nih.govnih.gov For example, Ceralasertib is an inhibitor of the ATR kinase, a key player in the DNA damage response, making it an attractive target for cancer therapy. bohrium.com The replacement of a sulfonamide with a sulfoximine in a CDK inhibitor program led to a compound with more balanced activity against CDK4 and CDK6 and potent antiproliferative activity against the MOLM-13 cancer cell line. nih.gov

In the context of anti-inflammatory research, while direct studies on this compound are limited, the broader class of sulfoximine derivatives has been explored. For instance, vinyl sulfoximine derivatives have been synthesized and evaluated as activators of the Nrf2 pathway. acs.org Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, and its activation has been shown to have anti-inflammatory effects. acs.org One such vinyl sulfoximine derivative effectively suppressed lipopolysaccharide (LPS)-induced inflammatory responses in microglial cells and attenuated disease progression in an animal model of multiple sclerosis. acs.org Furthermore, some research has explored the hybridization of sulfonamide-containing scaffolds, which are bioisosterically related to sulfoximines, with other pharmacophores to create dual inhibitors of enzymes like mPGES-1 and 5-LOX, which are involved in the inflammatory cascade. frontiersin.org

Agricultural Applications of Sulfoximine Derivatives (e.g., Insecticides, Fungicides)

The unique chemical structure of sulfoximines has opened new avenues in agrochemical research, leading to the development of derivatives with significant insecticidal and, more recently, fungicidal properties. These compounds offer novel modes of action, which is particularly crucial in managing the growing challenge of pest and pathogen resistance to existing chemical classes.

Insecticidal Applications

The most prominent application of sulfoximine derivatives in agriculture is as insecticides, particularly for controlling sap-feeding insects. researchgate.net The sulfoximine class of insecticides is exemplified by sulfoxaflor (B1682526), the first compound of its kind to be commercialized for crop protection. researchgate.netacs.org

Sulfoxaflor:

Sulfoxaflor has demonstrated broad-spectrum efficacy against a wide range of sap-feeding insect pests, including aphids, whiteflies, hoppers, and plant bugs (Lygus). acs.orgtandfonline.com Its performance is often comparable to other major insecticide classes, such as neonicotinoids. acs.org

The primary mechanism of action for sulfoxaflor is the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system. wikipedia.orgnih.gov It acts as a competitive modulator, binding to the nAChR and causing uncontrolled nerve impulses that lead to tremors, paralysis, and ultimately, insect death. wikipedia.org Although other insecticides, like neonicotinoids, also target nAChRs, sulfoxaflor's interaction with the receptor is distinct. tandfonline.comnih.govbohrium.com This different binding behavior is a key reason why sulfoxaflor often does not exhibit cross-resistance in insect populations that have developed resistance to neonicotinoids or other insecticide classes. acs.orgnih.govnih.gov This makes it a valuable tool for insecticide resistance management (IRM) programs. researchgate.net

Research has highlighted the efficacy of sulfoxaflor against several economically important pests. For instance, studies have demonstrated its potency against species like the green peach aphid (Myzus persicae), cotton aphid (Aphis gossypii), and brown plant hopper (Nilaparvata lugens). researchgate.net

Table 1: Comparative Insecticidal Activity of Sulfoxaflor

This interactive table summarizes findings on the relative potency of Sulfoxaflor against the green peach aphid.

| Compound | Target Pest | Measurement | Finding | Source |

|---|---|---|---|---|

| Sulfoxaflor | Myzus persicae (Green Peach Aphid) | LC50 (Vial Assay) | 0.11 µg/vial | pagepressjournals.org |

| Imidacloprid | Myzus persicae (Green Peach Aphid) | LC50 (Vial Assay) | 0.23 µg/vial | pagepressjournals.org |

| Acetamiprid | Myzus persicae (Green Peach Aphid) | LC50 (Vial Assay) | 0.81 µg/vial | pagepressjournals.org |

LC50 represents the lethal concentration required to kill 50% of the test population.

Further research has explored the synthesis of other N-substituted (1,3-thiazole)alkyl sulfoximine derivatives. Preliminary bioassays indicated that some of these novel compounds exhibited good insecticidal activities against Myzus persicae at a concentration of 10 mg/L. acs.org This suggests that the thiazole (B1198619) group can act as a suitable bioisostere for the pyridine (B92270) ring found in sulfoxaflor, opening possibilities for developing new insecticidal structures. acs.org

Fungicidal Applications

While the insecticidal properties of sulfoximines are well-established, recent research has unveiled their potential as fungicides for plant protection. nih.govacs.org This is a significant development, as the discovery of novel fungicidal scaffolds is critical for combating plant pathogens and managing fungicide resistance. nih.gov

Researchers have designed and synthesized new sulfoximine derivatives incorporating nitroguanidine (B56551) and cyanoguanidine moieties, which have demonstrated notable antifungal activity. nih.govacs.org Traditionally, nitroguanidine derivatives were explored for insecticidal activity; however, certain sulfoximine-nitroguanidine compounds showed potent efficacy against a range of important plant pathogenic fungi. acs.org

In one study, a series of novel sulfoximine derivatives with nitroguanidine groups were tested against several fungi. nih.gov The results showed that many of the synthesized compounds had excellent fungicidal activity against Sclerotinia sclerotiorum, Rhizoctonia solani, Fusarium graminearum, and Pyricularia grisea. nih.gov

Table 2: In Vitro Fungicidal Activity of Novel Sulfoximine Derivatives

This interactive table presents the half-maximal effective concentration (EC50) of select compounds against various plant pathogens.

| Compound | Pyricularia grisea (EC50 in µg/mL) | Sclerotinia sclerotiorum (EC50 in µg/mL) | Source |

|---|---|---|---|

| 6c2 | - | 3.64 | nih.gov |

| 6c4 | 1.28 | - | nih.gov |

| 6c5 | 1.17 | - | nih.gov |

| 6c6 | 1.68 | - | nih.gov |

EC50 represents the concentration of a fungicide that is required to inhibit the growth of a fungal pathogen by 50%. A lower value indicates higher potency.

Further in vivo testing of compound 6c2 against Sclerotinia sclerotiorum at a concentration of 25 µg/mL showed protective and curative effects of 98.1% and 91.3%, respectively, which were comparable to the commercial fungicide boscalid. nih.gov Preliminary mechanism studies suggest that this compound causes abnormal mycelial collapse and increases membrane permeability in the fungus. nih.gov

Another study focused on sulfoximines bearing cyanoguanidine and nitroguanidine moieties. acs.org Several of these compounds displayed excellent antifungal activities. Notably, compound 8e1 showed outstanding in vivo activity against S. sclerotiorum, with protective and curative effectiveness of 98% and 95.6% at 50 μg/mL, again comparable to boscalid. acs.org The mechanism appears to involve damage to the fungal cell membrane structure. acs.org These findings underscore the potential of these new sulfoximine derivatives as lead compounds for the development of the next generation of fungicides. acs.org

Advanced Spectroscopic and Crystallographic Methods for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the diastereomeric ratio of chiral compounds. rsc.orgnih.gov In the context of sulfoximines, NMR is particularly useful when the compound is derivatized with a chiral auxiliary, leading to the formation of diastereomers that can be distinguished by their NMR spectra. acs.orgsmu.edu The difference in the chemical environments of the nuclei in the diastereomers results in distinct signals, allowing for their quantification.

For instance, the formation of diastereomeric dipeptidonucleotides can be analyzed by integrating the corresponding peaks in both ³¹P and ¹H NMR spectra to determine the diastereomeric ratio. nih.gov In cases of signal overlap in one-dimensional spectra, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) can be employed to resolve the signals and accurately determine the ratios. nih.gov The use of chiral solvating agents, such as a chiral BINOL dimer, can also induce chemical shift differences between the enantiomers of a chiral sulfoxide (B87167), enabling the determination of enantiomeric purity. researchgate.net

Modern NMR techniques, such as band-selective pure shift NMR, offer enhanced spectral resolution by collapsing multiplets into singlets. This is particularly advantageous in crowded spectra or when the chemical shift differences between diastereomers are small, allowing for a more accurate determination of diastereomeric ratios. rsc.orgnih.gov

Table 1: Representative ¹H NMR Data for Diastereomeric Analysis

| Diastereomer | Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| Diastereomer A | H-α | 4.52 | d | 1H |

| Diastereomer B | H-α | 4.58 | d | 1H |

| Diastereomer A | CH₃ | 1.25 | d | 3H |

| Diastereomer B | CH₃ | 1.28 | d | 3H |

Note: The data presented in this table is illustrative and intended to demonstrate the principle of using NMR for diastereomeric ratio determination. Actual chemical shifts will vary depending on the specific compound, solvent, and experimental conditions.

X-ray Crystallography for Absolute Configuration Elucidation

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, providing a detailed three-dimensional structure. nih.govresearchgate.net This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, revealing the precise arrangement of atoms. ed.ac.uked.ac.uk

The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion, which causes small differences in the intensities of Bijvoet pairs of reflections. researchgate.net While this effect is more pronounced for compounds containing heavier atoms, it can also be used for light-atom organic molecules like (S)-(+)-S-Methyl-S-phenylsulfoximine. ed.ac.uked.ac.uk In cases where obtaining a suitable single crystal of the target molecule is challenging, co-crystallization with a known chiral host molecule can be a successful strategy. nih.gov

The crystal structure of a chiral sulfoximine (B86345) provides unambiguous proof of its stereochemistry. researchgate.net For example, the synthesis of chiral sulfoximines through stereospecific S-alkylation of chiral sulfinamides was confirmed by identifying the intermediate structure using X-ray crystallographic analysis. acs.org

Table 2: Crystallographic Data for a Chiral Sulfoximine Derivative

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 8.543(2) |

| b (Å) | 12.675(3) |

| c (Å) | 15.234(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1650.8(7) |

| Z | 4 |

Note: This data is representative of a chiral sulfoximine and is for illustrative purposes. The actual crystallographic parameters for this compound may differ.

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition and structure of molecules. miamioh.edu It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular formula. nih.gov

In the analysis of sulfoximines and related compounds, HRMS, particularly when coupled with electrospray ionization (ESI) and time-of-flight (TOF) analyzers, can elucidate fragmentation pathways. nih.gov The fragmentation patterns provide valuable structural information. For instance, in the analysis of prazoles, which contain a sulfoxide group, fragmentation often occurs near the -S(O)CH₂- linker. nih.gov

While HRMS does not directly provide information about the stereochemistry of a molecule, it is an essential complementary technique to NMR and X-ray crystallography. It confirms the identity and purity of the compound being analyzed, ensuring that the stereochemical assignment is made on the correct molecular entity.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | 156.0478 | 156.0476 |

| [M+Na]⁺ | 178.0297 | 178.0295 |

Note: This data is based on the theoretical exact mass of this compound and is for illustrative purposes. nih.gov The measured values may vary slightly depending on the instrument and experimental conditions.

Challenges and Future Directions in S + S Methyl S Phenylsulfoximine Research

Development of More Efficient and Sustainable Synthetic Routes

While methods for synthesizing sulfoximines exist, the preparation of enantioenriched forms like (S)-(+)-S-Methyl-S-phenylsulfoximine remains a significant challenge. acs.org Traditional approaches often involve multistep transformations that may require undesirable protection and deprotection sequences. acs.org Key challenges include achieving high enantioselectivity, operational simplicity, and scalability while adhering to the principles of green chemistry.

Future research is focused on several key areas:

Catalytic Enantioselective Methods: The most efficient theoretical approach to enantioenriched sulfoximines is the catalytic enantioselective installation of the sulfur stereocenter. nih.gov This includes enantioselective oxidation or amination of thioether precursors, followed by stereospecific transformations. nih.gov For instance, Rh(II)-catalyzed imination of sulfoxides offers a high-yield route that proceeds with retention of configuration. organic-chemistry.org

Stereospecific S-Alkylation: A promising strategy involves the sulfur-selective alkylation of readily accessible chiral sulfinamides. nih.gov This method offers a general and scalable approach to chiral sulfoximines that are otherwise difficult to access. nih.gov

Green Chemistry Approaches: Sustainability is a major driver of innovation in chemical synthesis. nih.gov For sulfoximines, this involves developing protocols that utilize environmentally benign solvents like water, employ metal-free catalysts, or use energy-efficient techniques like microwave-assisted synthesis. researchgate.netmdpi.com For example, a metal-, base-, and additive-free N-acylation of sulfoximines has been developed using an organic photoredox catalyst under mild conditions. acs.org Similarly, hypervalent iodine-mediated NH transfer reactions using simple ammonia (B1221849) sources like ammonium (B1175870) carbamate (B1207046) provide a facile and non-hazardous route to NH-sulfoximines. mdpi.com

Interactive Table: Comparison of Modern Synthetic Methods for Chiral Sulfoximines

| Method | Key Features | Advantages | Challenges | Citations |

| Kinetic Resolution | Enantioselective amidation of racemic sulfoximines with enals using chiral N-heterocyclic carbene (NHC) catalysts. | Both enantiomers can be obtained with excellent ee values (up to 99%). | Resolution method, theoretical max yield of 50% for one enantiomer. | acs.org |

| S-Alkylation of Sulfinamides | Stereospecific S-alkylation of easily accessible chiral sulfinamides. | General and scalable; avoids limited availability of chiral sulfoxides. | Requires pre-existing chirality in the sulfinamide starting material. | nih.govfigshare.com |

| Rh(II)-Catalyzed Imination | Two-step procedure involving Rh(II)-catalyzed imination of sulfoxides. | High-yield, simple, and safe; no need for dry solvents or inert atmosphere. | Asymmetric imination using chiral rhodium catalysts is still under development. | organic-chemistry.org |

| Hypervalent Iodine Mediation | NH transfer to sulfoxides using reagents like bisacetoxyiodobenzene and ammonium carbamate. | Facile, non-hazardous ammonia source, wide substrate scope, room temperature. | Stoichiometric use of iodine reagent. | mdpi.com |

| Green Photoredox N-Acylation | Metal- and base-free N-acylation using an organic photoredox catalyst. | Green strategy, broad substrate scope, high yields, compatible with air. | Limited to N-functionalization rather than de novo synthesis of the core. | acs.org |

Expanding the Scope of Asymmetric Catalytic Applications

The unique structural and electronic properties of this compound and its derivatives make them highly effective as chiral auxiliaries, ligands, and directing groups in asymmetric catalysis. acs.orgacs.org Their "chemical chameleon" nature has been exploited in a variety of transformations. organic-chemistry.org A key future direction is to broaden the types of reactions and substrates that can benefit from these chiral scaffolds.

Current and emerging applications include:

C–H Activation and Annulation: Sulfoximines serve as excellent directing groups for transition-metal-catalyzed C–H activation. For example, Rh(III)-catalyzed annulation of S-Methyl-S-phenylsulfoximine with vinylene carbonate provides access to 1,2-benzothiazine derivatives, with the stereointegrity of the chiral sulfoximine (B86345) being maintained during the reaction. mdpi.com Further development of enantioselective versions of these reactions using chiral catalysts is an active area of research. mdpi.com

Stereoselective Alkene Synthesis: In a novel application, the sulfoximine group has been employed as an "E/Z auxiliary" for the stereoselective synthesis of trisubstituted alkenes. chemrxiv.org This involves a stereoselective condensation with aldehydes followed by a Pd-catalyzed Suzuki-Miyaura cross-coupling that proceeds with retention of stereochemistry, offering a unique solution for constructing complex alkenes. chemrxiv.org

Desymmetrization Reactions: The catalytic asymmetric synthesis of chiral sulfoximines can be achieved through the desymmetrization of prochiral precursors. nih.gov An aspartic acid-containing peptide catalyst has been used for the desymmetrizing N-oxidation of pyridyl sulfoximines, yielding products with high enantiomeric ratios. nih.gov

The challenge lies in designing new sulfoximine-based ligands and auxiliaries tailored for specific catalytic transformations and expanding their use beyond established reactions to new frontiers in asymmetric synthesis.

Deeper Understanding of Reactivity and Mechanistic Pathways

A thorough understanding of the reactivity and reaction mechanisms of sulfoximines is crucial for optimizing existing synthetic methods and designing new applications. Research in this area combines experimental studies with computational analysis to map out reaction pathways and identify key intermediates.

Key areas of investigation include:

Reaction Mechanisms: For transition metal-catalyzed reactions, such as C-H functionalization, mechanistic studies have proposed the formation of key intermediates like five-membered iridacycles or rhodacycles. nih.gov In the case of Ir(III)-catalyzed reactions, the proposed pathway involves coordination of the NH-sulfoximine to the metal center, deprotonation, and metallization to form a five-membered iridacycle, which then engages with the coupling partner. nih.gov

Computational Insights: Density Functional Theory (DFT) calculations are increasingly used to elucidate reaction mechanisms and origins of selectivity. researchgate.net For instance, computational studies on the iron-catalyzed NH imidation of sulfoxides suggest the involvement of an iron-aminyl radical intermediate, with stereoselectivity being dictated by dispersion interactions in the transition states. researchgate.net

Degradation Pathways: Understanding the potential conversion and degradation pathways of sulfoximines is vital, particularly for pharmaceutical and agrochemical applications, as it helps in identifying potential metabolites. rsc.org These pathways include reductive and oxidative processes as well as C–S bond cleavage reactions. rsc.org